molecular formula C12H17FN4 B11739649 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B11739649
M. Wt: 236.29 g/mol
InChI Key: SMYSWUCZEABBMD-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine is a synthetic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a fluoroethyl group, a methyl group, and a pyrrole moiety attached to the pyrazole ring. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a β-diketone under acidic conditions.

    Introduction of the fluoroethyl group: This step involves the alkylation of the pyrazole ring with 2-fluoroethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the pyrrole moiety: This can be done by reacting the intermediate with 1-methyl-1H-pyrrole-2-carbaldehyde in the presence of a reducing agent like sodium borohydride.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluoroethyl group can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases or proteases, resulting in the suppression of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

1-(2-fluoroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-(2-chloroethyl)-4-methyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine: This compound has a chloroethyl group instead of a fluoroethyl group, which may result in different reactivity and biological activity.

    1-(2-fluoroethyl)-4-methyl-N-[(1-phenyl-1H-pyrrol-2-yl)methyl]-1H-pyrazol-3-amine: This compound has a phenyl group attached to the pyrrole ring, which may influence its chemical properties and interactions with biological targets.

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other pyrazole derivatives.

Properties

Molecular Formula

C12H17FN4

Molecular Weight

236.29 g/mol

IUPAC Name

1-(2-fluoroethyl)-4-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C12H17FN4/c1-10-9-17(7-5-13)15-12(10)14-8-11-4-3-6-16(11)2/h3-4,6,9H,5,7-8H2,1-2H3,(H,14,15)

InChI Key

SMYSWUCZEABBMD-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CC=CN2C)CCF

Origin of Product

United States

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